molecular formula C10H9N3O2 B1311761 2-Methyl-1-(4-nitrophenyl)-1H-imidazole CAS No. 73225-15-7

2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Cat. No.: B1311761
CAS No.: 73225-15-7
M. Wt: 203.2 g/mol
InChI Key: GSDHPOQTEXEBDN-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-nitrophenyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by a methyl group at the second position and a nitrophenyl group at the first position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with methylamine and glyoxal under acidic conditions to form the imidazole ring. The reaction typically proceeds as follows:

    Condensation Reaction: 4-nitrobenzaldehyde reacts with methylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with glyoxal to form the imidazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using microwave-assisted synthesis. This method enhances reaction rates and yields by providing uniform heating and reducing reaction times. The use of palladium-catalyzed heterocyclization is also explored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

Major Products

    Reduction: 2-Methyl-1-(4-aminophenyl)-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(4-nitrophenyl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The nitrophenyl group plays a crucial role in its biological activity by facilitating interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(4-aminophenyl)-1H-imidazole: Similar structure but with an amino group instead of a nitro group.

    1-(4-Nitrophenyl)-1H-imidazole: Lacks the methyl group at the second position.

    2-Methyl-1H-imidazole: Lacks the nitrophenyl group.

Uniqueness

2-Methyl-1-(4-nitrophenyl)-1H-imidazole is unique due to the presence of both the methyl and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-1-(4-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-11-6-7-12(8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDHPOQTEXEBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434141
Record name 2-Methyl-1-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73225-15-7
Record name 2-Methyl-1-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 50.0 g of p-fluoronitrobenzene, 85.93 g of 2-methylimidazole and 44.9 g of potassium carbonate in 860 ml of dimethylsulfoxide is heated at 120° C. for 24 hours. The mixture is poured into 2.5 liter of water and stored in a refrigerator for two days. The mixture is filtered and cake washed with copious volumes of water and vacuum dried. The cake is dissolved in 1500 ml of ethyl acetate, filtered through hydrous magnesium silicate and the filtrate reduced to about 500 ml, cooled and the resulting solid, filtered, and air dried to give 81.0 g of the desired product as brown Crystals, m.p. 135°-137° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
85.93 g
Type
reactant
Reaction Step One
Quantity
44.9 g
Type
reactant
Reaction Step One
Quantity
860 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium hydride (4.87 g, 122.0 mmol, 60% dispersion in oil) was added to a solution of 2-methylimidazole (10 g, 122.0 mmol) in DMF (100 ml) and stirred at room temperature for 0.25 h. 1-Fluoro-4-nitrobenzene (17.18 g, 122.0 mmol) was added to the reaction mixture and stirred at room temperature for 16 h. Water (150 ml) and ethyl acetate (250 ml) were added, the aqueous separated and extracted with ethyl acetate (3×150 ml). The combined extracts were washed with water (3×150 ml), dried (Na2SO4) and evaporated to give the desired product (11.5 g, 47%); δ (360 MHz, CDCl3) 2.24 (3H, s, Me); 7.06 (1H, d, J=1.5 Hz, Ar-H); 7.10 (1H, d, J=1.5 Hz, Ar-H); 7.50 (2H, d, J=9.5 Hz, Ar-H); 8.38 (2H, d, J=9.5 Hz, Ar-H).
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.18 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
47%

Synthesis routes and methods III

Procedure details

A mixture of 1-fluoro-4-nitrobenzene (10 g, 70.9 mmol), 2-methyl-1H-imidazole (5.8 g, 70.9 mmol), and Cs2CO3 (34.7 g, 106.4 mmol) in degassed DMF (200 mL) was heated at 100° C. under nitrogen overnight. When TLC indicated that 1-fluoro-4-nitrobenzene was consumed, the reaction mixture was concentrated in vacuo. The residue was diluted with water (300 mL), and a grey precipitate was formed and was isolated to give 2-methyl-1-(4-nitrophenyl)-1H-imidazole (12.8 g, yield 89%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
34.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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